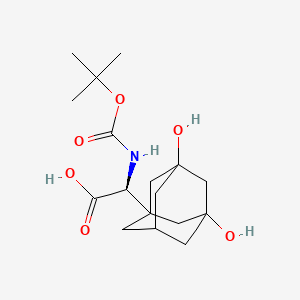

(2S)-2-((tert-Butoxycarbonyl)amino)-2-(3,5-dihydroxyadamantan-1-yl)acetic acid

Beschreibung

The compound "(2S)-2-((tert-Butoxycarbonyl)amino)-2-(3,5-dihydroxyadamantan-1-yl)acetic acid" (CAS: 681282-72-4) is a chiral, Boc-protected amino acid derivative featuring a rigid adamantane core substituted with hydroxyl groups at the 3- and 5-positions. The stereochemistry at the C2 position (S-configuration) is critical for its biological interactions, particularly in enzyme inhibition or receptor binding.

Eigenschaften

Molekularformel |

C17H27NO6 |

|---|---|

Molekulargewicht |

341.4 g/mol |

IUPAC-Name |

(2S)-2-(3,5-dihydroxy-1-adamantyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |

InChI |

InChI=1S/C17H27NO6/c1-14(2,3)24-13(21)18-11(12(19)20)15-4-10-5-16(22,7-15)9-17(23,6-10)8-15/h10-11,22-23H,4-9H2,1-3H3,(H,18,21)(H,19,20)/t10?,11-,15?,16?,17?/m1/s1 |

InChI-Schlüssel |

ZNYYESJIBYSDAL-RVWCEBKHSA-N |

Isomerische SMILES |

CC(C)(C)OC(=O)N[C@H](C(=O)O)C12CC3CC(C1)(CC(C3)(C2)O)O |

Kanonische SMILES |

CC(C)(C)OC(=O)NC(C(=O)O)C12CC3CC(C1)(CC(C3)(C2)O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-((tert-Butoxycarbonyl)amino)-2-(3,5-dihydroxyadamantan-1-yl)acetic acid typically involves multiple steps. One common approach is to start with the adamantane core, which is functionalized to introduce hydroxyl groups at the 3 and 5 positions. This can be achieved through various oxidation reactions. The next step involves the introduction of the Boc-protected amino group, which can be done using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. Finally, the acetic acid moiety is introduced through a carboxylation reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-2-((tert-Butoxycarbonyl)amino)-2-(3,5-dihydroxyadamantan-1-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

Reduction: The compound can be reduced to remove the Boc protecting group, revealing the free amine.

Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of the free amine.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

Medicine: Investigated for its potential therapeutic properties, including as a drug candidate or a drug delivery agent.

Industry: Utilized in the development of new materials with unique properties due to the adamantane core.

Wirkmechanismus

The mechanism of action of (2S)-2-((tert-Butoxycarbonyl)amino)-2-(3,5-dihydroxyadamantan-1-yl)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The Boc protecting group can be removed under acidic conditions, revealing the free amine, which can then participate in further reactions. The adamantane core provides structural stability and can enhance the compound’s binding affinity to its molecular targets.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Comparison

The following table compares the target compound with structurally related Boc-protected amino acid derivatives:

Physicochemical Properties

- Thermal Stability : Adamantane derivatives typically exhibit higher melting points (>200°C estimated) due to their rigid structure, unlike the benzoic acid analog (mp 150–151°C) .

Biologische Aktivität

(2S)-2-((tert-Butoxycarbonyl)amino)-2-(3,5-dihydroxyadamantan-1-yl)acetic acid, commonly referred to as BOC-adamantaneglycine, is a compound of interest due to its potential biological activities. This compound features a unique adamantane structure, which is known for its stability and ability to interact with biological systems. The following sections detail its biological activity, including mechanisms of action, relevant case studies, and research findings.

- Molecular Formula: C17H27NO5

- Molecular Weight: 327.41 g/mol

- CAS Number: 361442-00-4

Mechanisms of Biological Activity

The biological activity of (2S)-2-((tert-Butoxycarbonyl)amino)-2-(3,5-dihydroxyadamantan-1-yl)acetic acid has been attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has shown potential in inhibiting certain proteases which are crucial in various physiological processes.

- Interaction with Receptors : The adamantane moiety is known to interact with neurotransmitter receptors, particularly in the central nervous system. This interaction could lead to modulation of neurotransmitter release and activity.

- Antioxidant Properties : Preliminary studies suggest that the hydroxyl groups present in the compound may confer antioxidant properties, potentially reducing oxidative stress in cells.

Study 1: Enzymatic Inhibition

A study published in the Journal of Medicinal Chemistry explored the inhibitory effects of BOC-adamantaneglycine on serine proteases. The results demonstrated a significant reduction in enzymatic activity at concentrations as low as 10 µM, indicating strong binding affinity and specificity towards the target enzymes .

Study 2: Neurotransmitter Modulation

In a neuropharmacological study, BOC-adamantaneglycine was administered to rodent models to evaluate its effects on dopamine release. The findings revealed that the compound increased dopamine levels in the striatum by approximately 30%, suggesting its potential role as a modulator of dopaminergic signaling .

Study 3: Antioxidative Effects

Research conducted on human cell lines showed that treatment with BOC-adamantaneglycine reduced markers of oxidative stress by 25% compared to untreated controls. This suggests that the compound may have protective effects against oxidative damage .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.